

functional groups and reactivity of diisopropanolamine

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Compound of Interest

Compound Name: Diisopropanolamine

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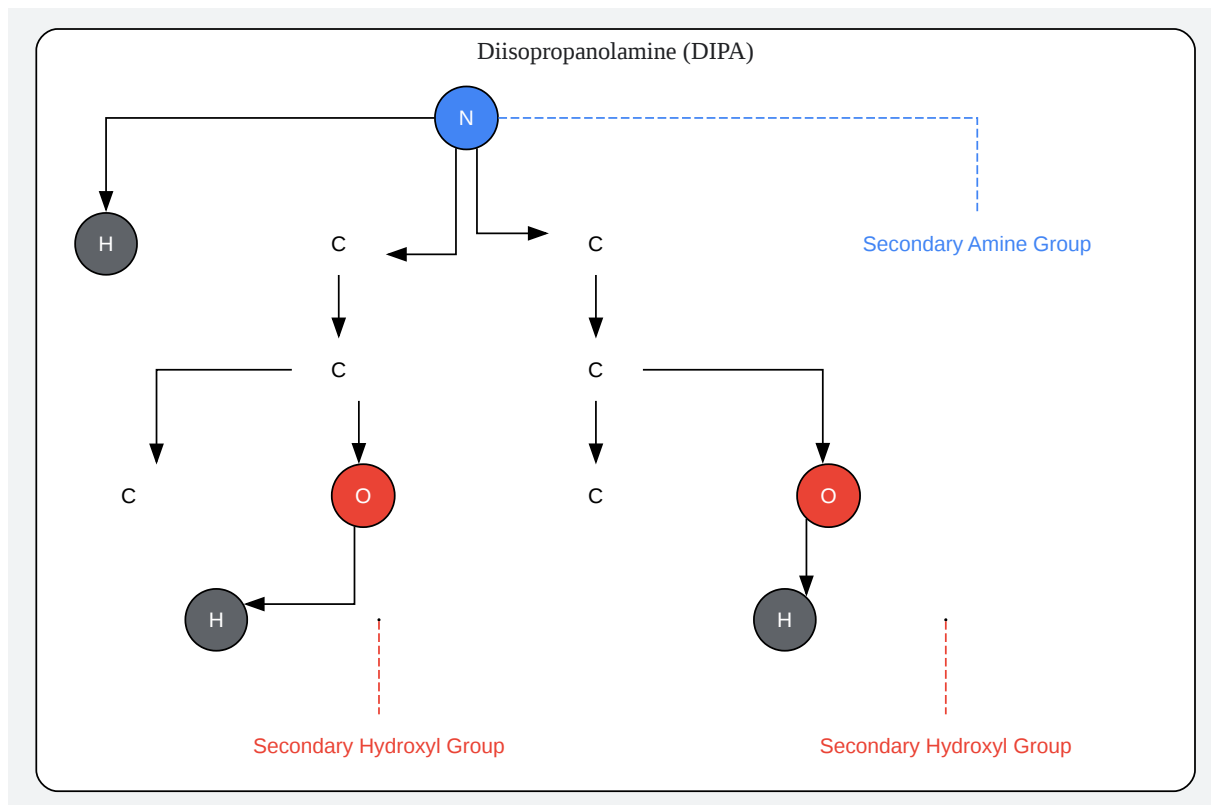
An In-depth Technical Guide to the Functional Groups and Reactivity of **Diisopropanolamine** (DIPA)

Introduction

Diisopropanolamine (DIPA), with the molecular formula $C_6H_{15}NO_2$, is a versatile organic compound widely utilized across various industries.[1] It serves as an emulsifier, stabilizer, surfactant, and chemical intermediate.[2][3] Structurally, it is a secondary amino compound where diethanolamine is substituted by methyl groups at the 1 and 1' positions.[2][4][5] This guide provides a detailed examination of DIPA's functional groups, reactivity, and physicochemical properties, with a focus on its applications for researchers, scientists, and professionals in drug development.

Functional Groups and Molecular Structure

Diisopropanolamine's chemical behavior is dictated by the presence of two key functional groups: a central secondary amine (-NH-) and two secondary hydroxyl (-OH) groups located on the propyl chains. This dual functionality makes it both an aminoalcohol and an aminodiol.[2][4][5] The presence of these polar groups renders the molecule miscible with water and alcohols.[6][4] The amine group confers basicity, allowing DIPA to act as a weak base and a buffering agent, while the hydroxyl groups can undergo reactions typical of secondary alcohols.



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Caption: Chemical structure of **Diisopropanolamine** (DIPA).

Physicochemical Properties

DIPA is a white to yellow crystalline solid or a colorless liquid with an ammonia-like odor.^{[2][4]} It is hygroscopic and may turn yellow upon exposure to air and light.^{[2][4]} A summary of its key quantitative properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ NO ₂	[1]
Molar Mass	133.19 g/mol	[4][7]
Melting Point	42-45 °C	[1][2][7][8]
Boiling Point	249-250 °C (at 745 mmHg)	[2][7][8]
Density	~1.004 g/mL at 25 °C	[2][7]
pKa	9.1	[4]
Water Solubility	870 g/L at 20 °C	[2][8]
logP (Octanol/Water)	-0.82	[4]
Flash Point	260 °F (~127 °C)	[7]

Reactivity and Key Reactions

The reactivity of DIPA is a composite of the reactions characteristic of its secondary amine and secondary alcohol functional groups.

Reactions of the Secondary Amine Group

As a secondary amine, DIPA is a chemical base that neutralizes acids in exothermic reactions to form salts and water.[2][5][9] This property underlies its use as a neutralizing and buffering agent in cosmetics and industrial applications.[2][4] However, a critical reactivity consideration is that DIPA should not be used in products containing N-nitrosating agents, as this can lead to the formation of potentially carcinogenic nitrosamines.[4]

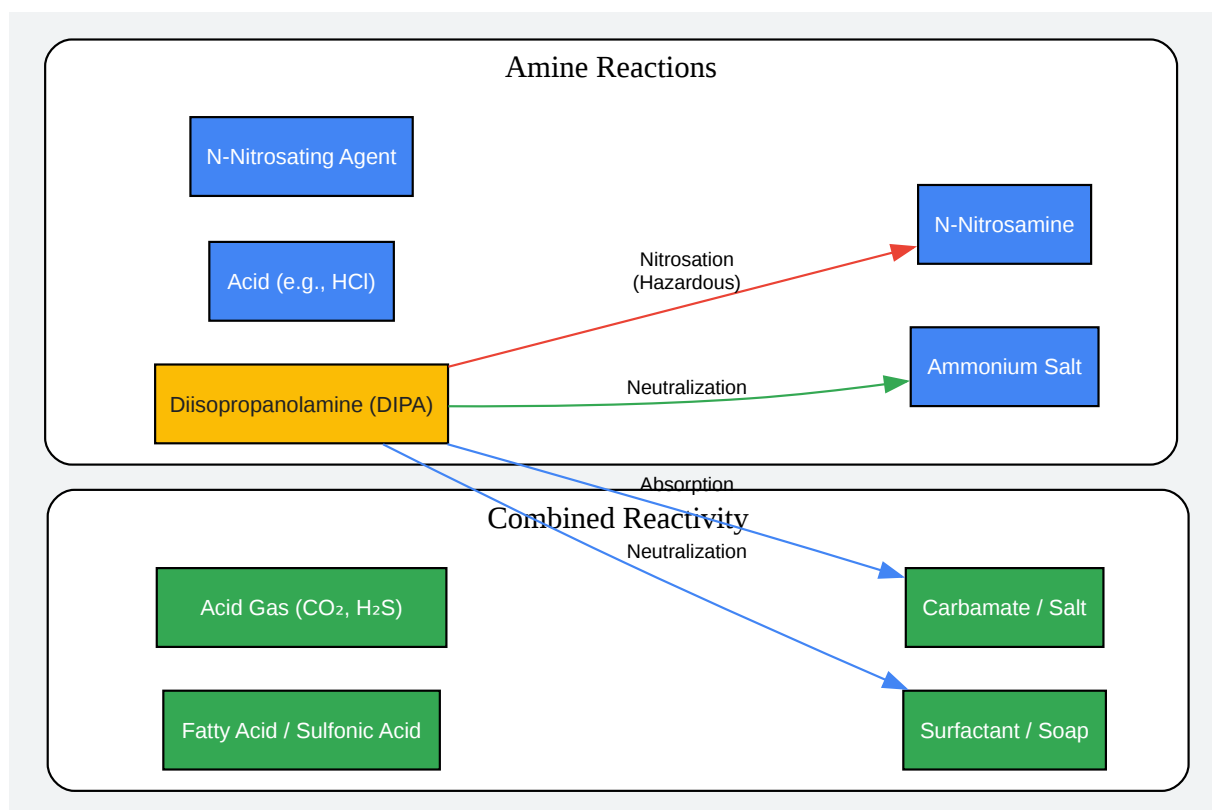
Reactions Involving Both Functional Groups

The combination of amine and hydroxyl groups allows DIPA to participate in several important industrial processes:

- **Acid Gas Removal:** DIPA is widely used to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas streams.[2][4][10] The amine group reacts with

these gases, and the solution can be regenerated by heating.[10] The reaction with CO₂ is first-order with respect to the free-amine concentration.[11]

- **Polyurethane Production:** DIPA can serve as an auxiliary filler in the synthesis of polyurethane elastomers, imparting specific properties to the final polymer.[8] It can also be used to modify phenolic resin polyols to improve the characteristics of polyurethane foams, such as flame retardancy and compressive strength.[8]
- **Emulsification and Surfactant Chemistry:** It is frequently used to neutralize fatty acids and sulfonic acid-based compounds to form soaps and surfactants, which are key components in personal care products and metalworking fluids.[2]



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Caption: Key reaction pathways of **Diisopropanolamine (DIPA)**.

Relevance in Drug Development and Research

While not typically an active pharmaceutical ingredient, DIPA's properties are relevant in pharmaceutical and biological research.

- **Formulation:** Its roles as an emulsifier, stabilizer, and pH buffer are valuable in the formulation of various drug products.[\[2\]](#)[\[4\]](#)
- **Biological Research:** DIPA has been used in laboratory settings to study its effects on cellular processes, such as choline uptake and phospholipid synthesis in Chinese hamster ovary (CHO) cells.[\[2\]](#)
- **Pharmacokinetics:** Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of excipients is crucial in drug development. A study in rats showed that intravenously administered DIPA was rapidly cleared from plasma and almost entirely excreted unchanged in the urine within hours ($t_{1/2\beta}$ of 2.9h).[\[12\]](#) Dermal absorption was slow, with an absolute bioavailability of 12%, and the absorbed compound did not accumulate in tissues.[\[12\]](#) This rapid, unchanged elimination and low tissue accumulation suggest a low toxicological risk from repeated dermal exposure to products containing low concentrations of DIPA.[\[12\]](#)

Experimental Protocols

Protocol 1: Synthesis of Diisopropanolamine

The industrial synthesis of DIPA is typically achieved through the reaction of propylene oxide with ammonia.[\[1\]](#)[\[13\]](#)

- **Materials:** Liquid ammonia, water, propylene oxide.
- **Procedure:**
 - Prepare aqueous ammonia by mixing liquid ammonia and water.[\[8\]](#)[\[13\]](#)
 - Thoroughly mix the aqueous ammonia with propylene oxide. The molar ratio of ammonia to propylene oxide should be controlled between 5:1 and 8:1.[\[8\]](#)[\[13\]](#)
 - Preheat the mixture to 140-145 °C.[\[8\]](#)[\[13\]](#)

- Introduce the preheated mixture into a high-pressure reactor.[8]
- Maintain the reaction temperature between 148-155 °C and the pressure between 16.0-18.0 MPa.[8][13]
- Allow the reaction to proceed for 1.5 to 3 hours.[8][13]
- The resulting mixture contains monoisopropanolamine, **diisopropanolamine**, and triisopropanolamine.
- Separate the products via flash distillation and fractional distillation to isolate pure DIPA.[8]

Protocol 2: Purification of Diisopropanolamine

For laboratory-scale purification to obtain high-purity DIPA:

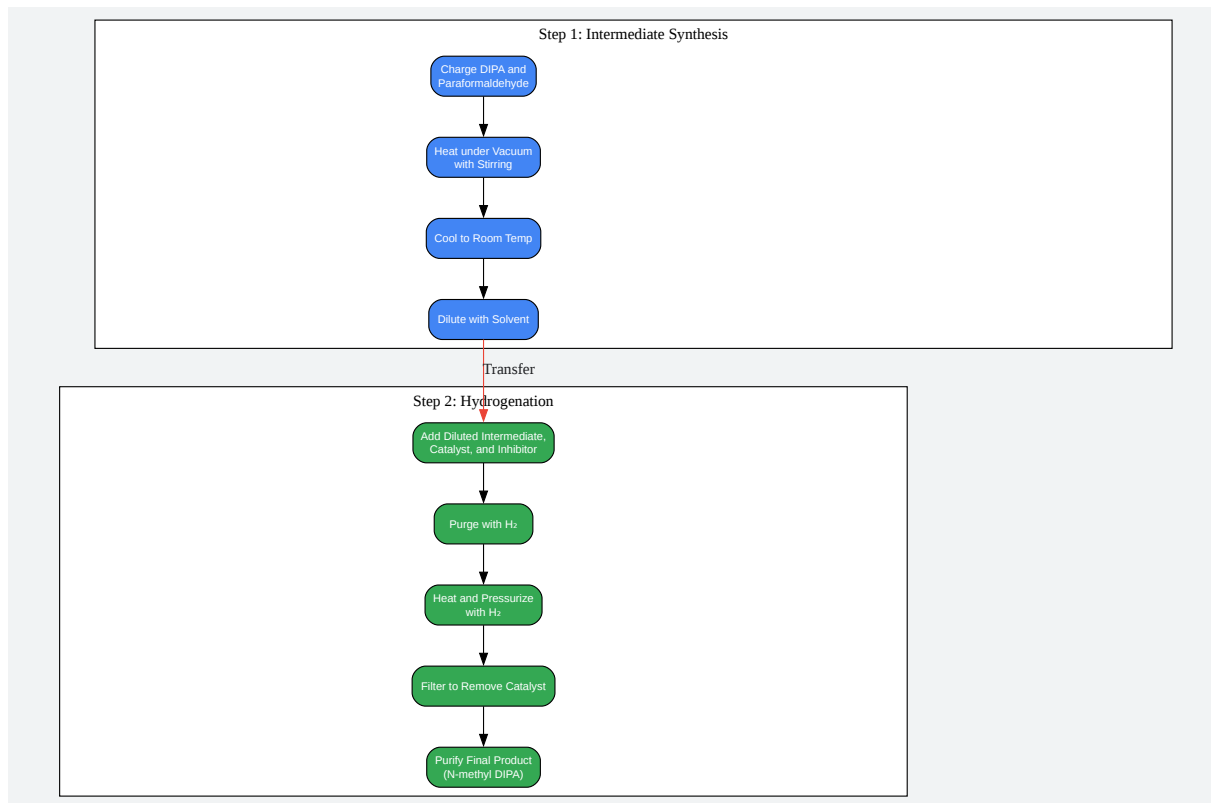
- Method: Crystallization.
- Procedure:
 - Dissolve the crude DIPA in a minimal amount of hot, dry diethyl ether.
 - Allow the solution to cool slowly to induce crystallization.
 - Filter the crystals and wash with a small amount of cold, dry diethyl ether.
 - Repeat the crystallization process until the desired purity is achieved.[5]

Protocol 3: Synthesis of N-methyl diisopropanolamine (A DIPA Derivative)

This protocol illustrates the reactivity of both the amine and hydroxyl groups of DIPA in a multi-step synthesis.[14]

- Materials: **Diisopropanolamine** (DIPA), paraformaldehyde, solvent (e.g., methanol), hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), tertiary amine inhibitor, hydrogen gas.

- Procedure:
 - Step 1: Intermediate Formation:
 - Charge a reactor with DIPA and paraformaldehyde. DIPA also acts as a depolymerization agent for the paraformaldehyde.[\[14\]](#)
 - Heat the mixture under vacuum with stirring to drive the reaction, forming an intermediate oxazolidine derivative.[\[14\]](#)
 - Cool the resulting intermediate product to room temperature.[\[14\]](#)
 - Dilute the intermediate with a suitable solvent.[\[14\]](#)
 - Step 2: Reductive Amination (Hydrogenation):
 - Transfer the diluted intermediate to a hydrogenation reactor.
 - Add a hydrogenation catalyst and a tertiary amine inhibitor (to prevent side reactions).[\[14\]](#)
 - Purge the reactor with hydrogen gas to replace the air.[\[14\]](#)
 - Heat the mixture (e.g., 20-80 °C) and pressurize with hydrogen (e.g., to 2 MPa).[\[14\]](#)
 - Stir the reaction under hydrogen pressure. Re-pressurize as the hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.[\[14\]](#)
 - Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
 - The filtrate contains the N-methyl **diisopropanolamine** product, which can be purified further by distillation.



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Caption: Workflow for the synthesis of N-methyl **diisopropanolamine**.

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